![molecular formula C15H17F3N2O B1381846 1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1279822-87-5](/img/structure/B1381846.png)
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound is a derivative of hexahydropyrrolo[3,4-b]pyrrole, which is a type of cyclic compound known as a pyrrole . Pyrroles are five-membered aromatic heterocycles, consisting of four carbon atoms and one nitrogen atom . The benzyl group attached to the pyrrole ring suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a hexahydropyrrolo[3,4-b]pyrrole core, with a benzyl group and a trifluoroethanone group attached . These groups could potentially influence the reactivity and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoroethanone group could potentially make this compound more polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Optical Properties
- Synthesis and Application in Fluorophores : The compound has been utilized in the synthesis of pyrrole derivatives exhibiting promising optical properties. For instance, its trifluoroacetylation leads to the creation of fluorophores with red-shifted fluorescence emission, as demonstrated in a study by Schmidt et al. (2009) from the journal Chemistry (Schmidt et al., 2009).
Chemical Reactions and Synthesis
- Diels-Alder Reactions : This compound has been involved in Diels-Alder reactions, forming a basis for new syntheses of indoles, as outlined by Jackson and Moody (1992) in Tetrahedron (Jackson & Moody, 1992).
- One-Pot Synthesis Protocols : Alizadeh and Ghanbaripour (2013) in Helvetica Chimica Acta discussed its use in efficient one-pot synthesis methods for creating various compounds, highlighting the versatility of this chemical in synthesis (Alizadeh & Ghanbaripour, 2013).
Potential Applications in Cancer Research
- Anticancer Agent Synthesis : Research led by Redda et al. (2011) in Cancer Research indicates that derivatives of this compound may have potential as anticancer agents. They evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines (Redda et al., 2011).
Structural and Spectroscopic Analysis
- Structural Characterization : Studies have focused on its structural characterization, employing techniques like NMR and X-ray diffraction, as shown in research by Louroubi et al. (2019) in the Journal of Molecular Structure (Louroubi et al., 2019).
- Carbon-13 NMR Study : Ohnmacht et al. (1983) in the Journal of Heterocyclic Chemistry used carbon-13 NMR shifts for a complete assignment of similar pyrrole compounds, aiding in understanding the chemical structure and behavior (Ohnmacht et al., 1983).
Applications in Materials Science
- Use in Dyes and Electronic Devices : The derivative's use in the synthesis of dyes and materials for organic electronic devices has been explored, as described in studies by Martins et al. (2018) in Dyes and Pigments and Krzeszewski et al. (2014) in The Journal of Organic Chemistry. These works highlight its relevance in the field of materials science and electronics (Martins et al., 2018) (Krzeszewski et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-9-12-6-7-19(13(12)10-20)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJOXSSOIZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)C(F)(F)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
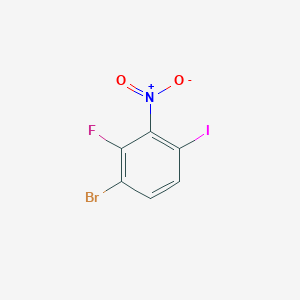
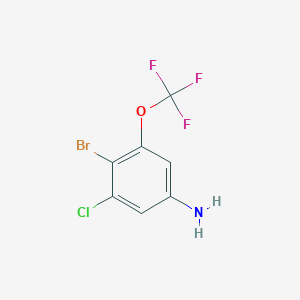
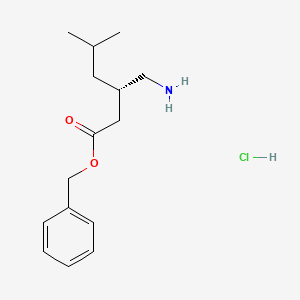
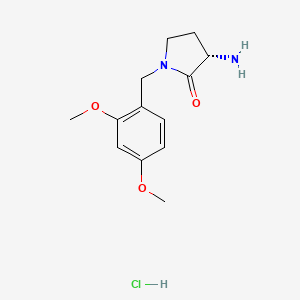
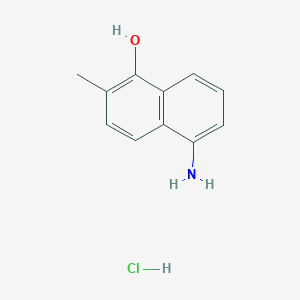
![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)
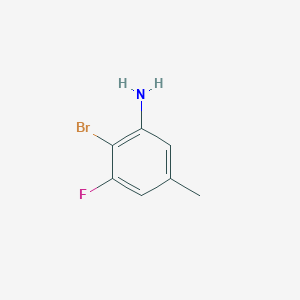
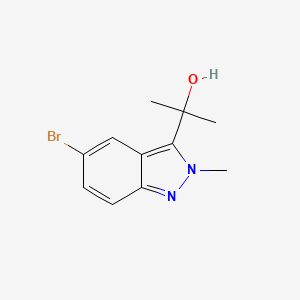
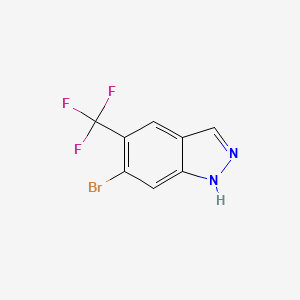
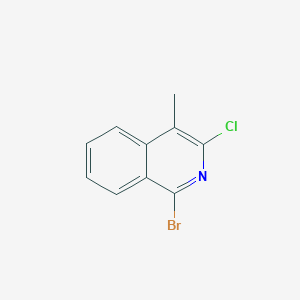
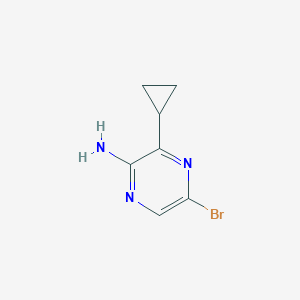
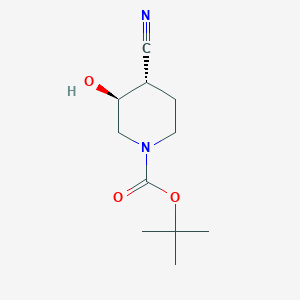
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)